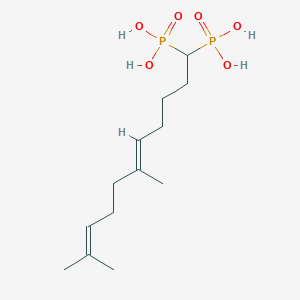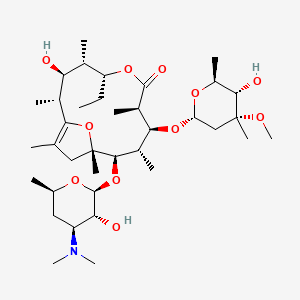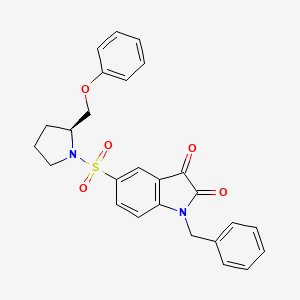![molecular formula C27H30N8O4 B10772632 (8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)
(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AS96 involves multiple steps, starting with the preparation of the core purine structure. The key steps include:
Formation of the purine core: This involves the reaction of appropriate starting materials under controlled conditions to form the purine nucleus.
Functionalization: The purine core is then functionalized with various substituents, including the pyrazolylidene and phenylpiperazinyl groups. This step typically involves the use of reagents such as alkyl halides and amines under conditions that promote nucleophilic substitution and condensation reactions.
Final assembly: The final step involves the coupling of the functionalized purine with the remaining substituents to form the complete AS96 molecule.
Industrial Production Methods
Industrial production of AS96 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
AS96 can undergo various chemical reactions, including:
Oxidation: AS96 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of AS96 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: AS96 can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under conditions that promote nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups .
科学的研究の応用
AS96 has a wide range of scientific research applications, including:
Chemistry: AS96 is used as a ligand in studies of receptor binding and activity. It helps in understanding the interactions between ligands and receptors, which is crucial for drug development.
Biology: AS96 is used in biological studies to investigate its effects on cellular processes and pathways. It can help in identifying potential therapeutic targets and understanding disease mechanisms.
Medicine: AS96 has potential applications in the development of new drugs and therapies. Its ability to bind to specific receptors makes it a valuable tool in pharmacological research.
Industry: AS96 can be used in the development of new materials and chemicals.
作用機序
The mechanism of action of AS96 involves its binding to specific receptors in the body. This binding can activate or inhibit the receptor’s activity, leading to various physiological effects. The molecular targets of AS96 include receptors involved in cellular signaling pathways, such as G protein-coupled receptors. By modulating the activity of these receptors, AS96 can influence various cellular processes and pathways .
類似化合物との比較
Similar Compounds
AS81: Another ligand with similar receptor binding properties.
AS97: A compound with a similar structure but different functional groups.
AS98: A ligand with similar pharmacological activity but different receptor specificity.
Uniqueness of AS96
AS96 is unique due to its specific structure and functional groups, which confer distinct binding properties and pharmacological activity. Its ability to selectively bind to certain receptors makes it a valuable tool in pharmacological research and drug development .
特性
分子式 |
C27H30N8O4 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC名 |
8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyrazol-3-yl]-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C27H30N8O4/c1-4-11-34-25-23(26(37)35(12-5-2)27(34)38)28-24(29-25)20-17-21(30-31(20)3)39-18-22(36)33-15-13-32(14-16-33)19-9-7-6-8-10-19/h4-10,17H,1-2,11-16,18H2,3H3,(H,28,29) |
InChIキー |
HCIZQLZOFGBZIE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC5=C(N4)C(=O)N(C(=O)N5CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772553.png)
![4-(cyclopropylmethoxy)-N-{3-[(1R)-1-[(2-acetamidoethyl)amino]ethyl]-8-methylquinolin-7-yl}benzamide](/img/structure/B10772564.png)

![2-[Methyl-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B10772583.png)
![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B10772599.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772601.png)

![(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B10772613.png)



![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)